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Compound of Interest

Compound Name: Ethanesulfonyl chloride

Cat. No.: B166125

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
ethanesulfonyl chloride (C2HsSO2Cl), a key reagent in organic synthesis. The document is
intended for researchers, scientists, and professionals in the field of drug development, offering
a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For ethanesulfonyl chloride, both *H and 3C NMR
data are crucial for its characterization.

'H NMR Spectroscopy

The 'H NMR spectrum of ethanesulfonyl chloride in deuterated chloroform (CDClIs) exhibits
two distinct signals corresponding to the ethyl group's methylene (-CHz2) and methyl (-CH3)
protons.

Table 1: *H NMR Spectroscopic Data for Ethanesulfonyl Chloride in CDCIs

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b166125?utm_src=pdf-interest
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~3.69 Quartet 2H ~7.4 -CH2-
~1.62 Triplet 3H ~7.4 -CHs

Data sourced from publicly available spectral databases.

The downfield chemical shift of the methylene protons (~3.69 ppm) is attributed to the strong
electron-withdrawing effect of the adjacent sulfonyl chloride group.[1] The signal is split into a
quartet due to coupling with the three neighboring methyl protons. Conversely, the methyl
protons appear as a triplet at a more upfield position (~1.62 ppm), resulting from coupling with
the two methylene protons.[1]

3C NMR Spectroscopy

The proton-decoupled 2C NMR spectrum of ethanesulfonyl chloride in CDCIs shows two
signals corresponding to the two carbon atoms of the ethyl group.

Table 2: 13C NMR Spectroscopic Data for Ethanesulfonyl Chloride

Chemical Shift (d) ppm Assignment
~56.5 -CH2-
~8.5 -CHs

Note: Specific chemical shift values can vary slightly depending on the solvent and
experimental conditions. The data presented here is based on typical values for similar
structures and available spectral information.

The carbon of the methylene group directly attached to the electron-withdrawing sulfonyl
chloride group is significantly deshielded and appears at a lower field (~56.5 ppm). The methyl
carbon is less affected and resonates at a higher field (~8.5 ppm).

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://m.chemicalbook.com/SpectrumEN_594-44-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_594-44-5_1HNMR.htm
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of ethanesulfonyl chloride is
characterized by strong absorption bands indicative of the sulfonyl chloride functional group.

Table 3: Characteristic IR Absorption Bands for Ethanesulfonyl Chloride

Frequency (cm™?) Intensity Assignment

~1375 Strong Asymmetric S=0O stretch
~1165 Strong Symmetric S=0 stretch
~2980-2940 Medium C-H stretch (alkane)
~1460 Medium C-H bend (alkane)

~580 Strong S-Cl stretch

Note: The exact peak positions can vary based on the sample preparation method (e.g., neat
liquid, solution).

The most prominent features in the IR spectrum of ethanesulfonyl chloride are the strong
absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=0
bonds, typically found in the ranges of 1410-1370 cm~* and 1204-1166 cm~1, respectively. The
presence of alkane C-H stretching and bending vibrations is also observed. The S-Cl stretching
vibration gives rise to a strong band at lower frequencies.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of
liquid samples like ethanesulfonyl chloride.

NMR Spectroscopy Protocol

o Sample Preparation: A small amount of ethanesulfonyl chloride (typically 5-20 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal
standard for chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher for *H NMR. For 13C NMR, a proton-decoupled pulse
sequence is commonly used to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are then applied to the

spectrum.

IR Spectroscopy Protocol (Neat Liquid)

Sample Preparation: A drop of neat ethanesulfonyl chloride is placed between two salt
plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid
film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam
path of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is
typically recorded first and subtracted from the sample spectrum.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify
the characteristic absorption bands.

Structural and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of

ethanesulfonyl chloride and its key spectroscopic signals.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/product/b166125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Spectroscopic Signals

~8.5 ppm
(-CHs)

NMR Data

Chemical Structure

Triplet @ ~1.62 ppm
(-CHs)

L

Quartet @ ~3.69 ppm
(-CH2-)

IR Data

~1165cm™1
(S=0 sym stretch)

~1375 cm~?
(S=0 asym stretch)

Click to download full resolution via product page

Caption: Correlation of Ethanesulfonyl Chloride's structure with its key NMR and IR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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